molecular formula C19H26O3 B7972090 19-Hydroxyandrost-4-ene-3,17-dione CAS No. 61342-08-3

19-Hydroxyandrost-4-ene-3,17-dione

Cat. No.: B7972090
CAS No.: 61342-08-3
M. Wt: 302.4 g/mol
InChI Key: XGUHPTGEXRHMQQ-BGJMDTOESA-N
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Description

19-Hydroxyandrost-4-ene-3,17-dione is a steroid compound with the molecular formula C19H26O3. It is a 19-hydroxy steroid, a 3-oxo steroid, and a 17-oxo steroid. This compound is significant in the synthesis of various steroid drugs and has roles in biological processes, particularly as a metabolite in mammals .

Preparation Methods

Synthetic Routes and Reaction Conditions

19-Hydroxyandrost-4-ene-3,17-dione can be synthesized through the bioconversion of phytosterols using microbial strains such as Mycobacterium. This process involves the microbial side-chain degradation of phytosterols to produce the desired steroid intermediate . The reaction conditions typically include the use of a cyclodextrin-resting cell reaction system with a high concentration of phytosterols .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of genetically engineered microbial strains to enhance the bioconversion efficiency. Techniques such as the deletion of specific dehydrogenase genes and the regulation of metabolic flux are employed to increase the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

19-Hydroxyandrost-4-ene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the steroid backbone.

    Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include mineral acids, organic solvents, and specific enzymes. For example, the dehydration of this compound using mineral acids in organic solvents can produce androsta-4,9(11)-diene-3,17-dione .

Major Products Formed

The major products formed from these reactions include various steroid derivatives such as androsta-4,9(11)-diene-3,17-dione and other related compounds .

Mechanism of Action

The mechanism of action of 19-Hydroxyandrost-4-ene-3,17-dione involves its interaction with specific enzymes and receptors in the body. It acts as a precursor in the biosynthesis of steroid hormones and exerts its effects through the regulation of metabolic pathways. The compound’s molecular targets include enzymes involved in steroid catabolism and synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylation at the 19th position, which imparts distinct chemical and biological properties. This hydroxylation makes it a valuable intermediate in the synthesis of various steroid drugs and enhances its role in metabolic pathways .

Properties

IUPAC Name

(8R,9S,10S,13S,14S)-10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16,20H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUHPTGEXRHMQQ-BGJMDTOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199007, DTXSID90862078
Record name 19-Hydroxy-4-androstene-3,17-dione
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Record name 19-Hydroxyandrost-4-ene-3,17-dione,(+/-)-rel-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 19-Hydroxyandrost-4-ene-3,17-dione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003955
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

510-64-5, 61342-08-3
Record name 19-Hydroxyandrostenedione
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Record name 19-Hydroxy-4-androstene-3,17-dione
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Record name 19-Hydroxy-4-androstene-3,17-dione
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Record name 19-Hydroxyandrost-4-ene-3,17-dione,(+/-)-rel-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19-hydroxyandrost-4-ene-3,17-dione
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Record name 19-HYDROXYANDROSTENEDIONE
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Record name 19-Hydroxyandrost-4-ene-3,17-dione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003955
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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